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molecular formula C9H10N2O3 B1333075 Methyl 6-(acetylamino)nicotinate CAS No. 98953-23-2

Methyl 6-(acetylamino)nicotinate

Cat. No. B1333075
M. Wt: 194.19 g/mol
InChI Key: UVGHZQJGBJMCRG-UHFFFAOYSA-N
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Patent
US09096527B2

Procedure details

To a mixture of methyl 6-aminopyridine-3-carboxylate (3 g, 19.72 mmol, Aldrich) in 1,4-ioxane (50 mL) was added acetic anhydride (3.72 mL, 39.4 mmol, Aldrich). The resulting mixture was then heated at 85° C. for 3 h and at 100° C. for an additional 3 h. The mixture was then cooled to rt and diluted with EtOAc (400 mL). The mixture was then washed with saturated NaHCO3 solution (2×200 mL), brine (150 mL), dried over MgSO4, and concentrated in vacuo to afford the title compound as a white solid, which was used in the next step without purification. MS (ESI, positive ion) m/z: 195 (M+H).
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
1,4-ioxane
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.72 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[CH:6][C:5]([C:8]([O:10][CH3:11])=[O:9])=[CH:4][CH:3]=1.[C:12](OC(=O)C)(=[O:14])[CH3:13]>CCOC(C)=O>[C:12]([NH:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][N:7]=1)(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC1=CC=C(C=N1)C(=O)OC
Name
1,4-ioxane
Quantity
50 mL
Type
solvent
Smiles
Step Two
Name
Quantity
3.72 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to rt
WASH
Type
WASH
Details
The mixture was then washed with saturated NaHCO3 solution (2×200 mL), brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=NC=C(C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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